molecular formula C6H12N4O2 B082368 1,4-Piperazinedicarboxamide CAS No. 10581-05-2

1,4-Piperazinedicarboxamide

Cat. No.: B082368
CAS No.: 10581-05-2
M. Wt: 172.19 g/mol
InChI Key: NFHBOEVHUVZABE-UHFFFAOYSA-N
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Description

1,4-Piperazinedicarboxamide is a chemical compound with the molecular formula C6H12N4O2 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Piperazinedicarboxamide can be synthesized through several methods. One common approach involves the reaction of piperazine with phosgene, followed by the addition of ammonia. The reaction proceeds as follows:

  • Piperazine is reacted with phosgene to form 1,4-bis(chlorocarbonyl)piperazine.
  • The intermediate is then treated with ammonia to yield this compound.

The reaction conditions typically involve the use of an inert solvent such as dichloromethane and are carried out at low temperatures to control the reactivity of phosgene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and precise control of reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Piperazinedicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine dioxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1,4-Piperazinedicarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.

    Industry: It is utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Piperazinedicarboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    1,4-Piperazinedicarboxylic acid: Similar in structure but contains carboxylic acid groups instead of amide groups.

    1,4-Bis(2-chloroethyl)piperazine: Contains chloroethyl groups, making it more reactive in substitution reactions.

    1,4-Dimethylpiperazine: Contains methyl groups, altering its chemical properties and reactivity.

Uniqueness

1,4-Piperazinedicarboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activities. Its amide groups make it a versatile intermediate for further chemical modifications, enhancing its utility in various applications.

Properties

IUPAC Name

piperazine-1,4-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O2/c7-5(11)9-1-2-10(4-3-9)6(8)12/h1-4H2,(H2,7,11)(H2,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHBOEVHUVZABE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50293041
Record name 1,4-Piperazinedicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10581-05-2
Record name 1,4-Piperazinedicarboxamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86957
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Piperazinedicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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